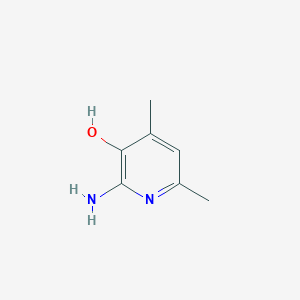
2-Amino-3-hydroxy-4,6-dimethylpyridine
説明
2-Amino-3-hydroxy-4,6-dimethylpyridine is a heterocyclic organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, characterized by the presence of amino, hydroxy, and methyl groups at specific positions on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-4,6-dimethylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with nitrous acid to form the corresponding diazonium salt, which is then subjected to a Sandmeyer reaction to introduce the amino group. The hydroxy group can be introduced through subsequent hydroxylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of 2-Amino-3-hydro
生物活性
2-Amino-3-hydroxy-4,6-dimethylpyridine (ADMP) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound exhibits a range of biochemical interactions that suggest its utility in various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of ADMP, focusing on its mechanisms of action, cellular effects, and relevant case studies.
Chemical Structure and Properties
ADMP is characterized by the following chemical structure:
It features an amino group, a hydroxyl group, and two methyl groups at specific positions on the pyridine ring, which contribute to its reactivity and biological activity.
The biological activity of ADMP can be attributed to several mechanisms:
- Enzyme Inhibition : ADMP has been shown to interact with various enzymes, particularly those involved in metabolic pathways. For example, it inhibits acetylcholinesterase, an enzyme critical for neurotransmitter breakdown, leading to increased levels of acetylcholine in synaptic clefts.
- Cell Signaling Modulation : The compound influences key signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. This modulation can affect gene expression profiles within cells.
- Reactive Oxygen Species (ROS) Generation : ADMP has been implicated in the generation of ROS, which can induce oxidative stress in cells. This property is particularly relevant in the context of cancer therapy, where oxidative stress can lead to apoptosis in cancer cells .
Antimicrobial Activity
ADMP exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic functions.
Anticancer Activity
Recent research highlights the anticancer potential of ADMP:
- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer) have shown that ADMP induces apoptosis through caspase activation and mitochondrial pathway engagement. IC50 values for these cell lines were found to be approximately 15 µM for MCF-7 and 20 µM for HEPG2 .
- Case Study : A study involving animal models indicated that administration of ADMP at specific doses resulted in tumor size reduction and increased survival rates compared to control groups . The compound was noted for its ability to enhance the efficacy of standard chemotherapy agents.
Summary of Key Studies
特性
IUPAC Name |
2-amino-4,6-dimethylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-3-5(2)9-7(8)6(4)10/h3,10H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXOIDCKNBBLHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627438 | |
| Record name | 2-Amino-4,6-dimethylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213685-57-5 | |
| Record name | 2-Amino-4,6-dimethyl-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213685-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,6-dimethylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















